ARS-853 - 1629268-00-3

ARS-853

Catalog Number: EVT-260102
CAS Number: 1629268-00-3
Molecular Formula: C22H29ClN4O3
Molecular Weight: 432.949
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ARS-853, commonly known as ARS-853, is a small molecule inhibitor specifically designed to target the KRAS G12C mutation commonly found in various cancers [, ]. This mutation involves the substitution of glycine with cysteine at codon 12 in the KRAS gene, leading to uncontrolled cell growth and tumor formation. ARS-853 acts by selectively binding to the inactive GDP-bound form of KRASG12C, preventing its activation and subsequent downstream signaling responsible for tumor growth [, ].

Molecular Structure Analysis

While the abstracts don't provide a detailed molecular structure analysis of ARS-853, they mention its key structural features contributing to its mechanism of action. ARS-853 contains an electrophilic warhead that enables it to form a covalent bond with the cysteine residue at position 12 (Cys12) in the KRASG12C mutant [, ]. This covalent interaction traps KRASG12C in its inactive GDP-bound state, effectively inhibiting its oncogenic activity [, ].

Chemical Reactions Analysis

The primary chemical reaction involving ARS-853 is the covalent modification of the Cys12 residue in KRASG12C [, ]. This reaction proceeds through a Michael addition mechanism, where the C=C bond of ARS-853 is activated by a water molecule and Lys16 within the KRASG12C binding site. This activation facilitates the nucleophilic attack of the Cys12 thiol group on the activated C=C bond, resulting in the formation of a stable covalent bond [].

Mechanism of Action

ARS-853 operates through a unique reactivity-driven mechanism to achieve potent and selective inhibition of KRASG12C [, , ]. While its reversible binding affinity to KRASG12C is relatively weak, the compound exhibits a fast rate of covalent bond formation with the Cys12 residue []. This suggests that the initial reversible binding event primarily serves to properly orient the electrophilic warhead of ARS-853 within the KRASG12C binding pocket, facilitating the subsequent irreversible covalent modification []. This mechanism, resembling mechanism-based or suicide enzyme inhibition, explains the high selectivity of ARS-853 for KRASG12C over other cellular cysteines and its potent inhibitory activity despite its weak reversible binding [].

Applications
  • Elucidating KRAS Biology: ARS-853 has been instrumental in studying the dynamic nature of KRASG12C. Research utilizing ARS-853 revealed that KRASG12C rapidly cycles between GDP- and GTP-bound states and responds to upstream signaling cues to maintain a highly active state [, ].
  • Target Validation: The efficacy of ARS-853 in inhibiting KRASG12C activity in vitro and in vivo has validated the druggability of this previously considered "undruggable" target [, ].
  • Drug Discovery: ARS-853 serves as a lead compound for developing more potent and clinically viable KRASG12C inhibitors [, ]. Its success has paved the way for next-generation inhibitors, such as ARS-1620, which exhibit improved potency and pharmacological properties [].
  • Understanding Resistance Mechanisms: Research with ARS-853 helps to elucidate potential mechanisms of resistance to KRASG12C inhibitors. Studies have shown that oxidation of the Cys12 thiol, both reversibly and irreversibly, can occur in vitro and in cells, preventing ARS-853 binding and potentially leading to drug resistance [].
Future Directions
  • Overcoming Drug Resistance: Developing strategies to circumvent resistance mechanisms, such as Cys12 oxidation, will be crucial for maximizing the clinical benefit of KRASG12C inhibitors [].
  • Exploring Synergistic Combinations: Investigating synergistic combinations of KRASG12C inhibitors with other targeted therapies, such as those targeting downstream pathways like RAF/MEK/ERK or PI3K, could enhance treatment efficacy [].
  • Optimizing Pharmacological Properties: Further refinement of the pharmacokinetic and pharmacodynamic properties of ARS-853 derivatives is necessary to improve drug delivery, efficacy, and safety profiles [].
  • Expanding to Other KRAS Mutations: Exploring the potential of targeting other KRAS mutations, beyond G12C, with similar covalent inhibitor approaches could broaden the therapeutic scope of this strategy [].

ARS-1620

    Compound Description: ARS-1620 is a potent, orally bioavailable, covalent inhibitor of KRASG12C. It exhibits improved potency and pharmacological properties compared to ARS-853 []. Structural analysis reveals a distinct binding mode and additional interactions with KRASG12C compared to ARS-853 []. ARS-1620 effectively engages KRASG12C, depletes KRASG12C-GTP in tumor cell lines, and inhibits downstream RAS signaling in a dose-dependent manner [].

AMG 510

    Compound Description: AMG 510 is another covalent inhibitor that targets the KRASG12C mutant []. Like ARS-853, it forms a covalent bond with the cysteine residue at position 12 [].

    Relevance: Both AMG 510 and ARS-853 belong to the class of covalent KRASG12C inhibitors, sharing the same target and mechanism of action []. The research discussed in the papers utilizes AMG 510 in comparative kinetic studies to elucidate the mechanism of KRASG12C inhibition [].

ARS-107

    Compound Description: ARS-107 is a covalent KRASG12C inhibitor that shares structural similarities with ARS-853 [].

    Relevance: ARS-107 serves as a comparative compound in computational studies investigating the reaction mechanism of ARS-853 with KRASG12C []. Although structurally similar, ARS-107 exhibits a lower kinact/Ki ratio compared to ARS-853, indicating differences in their binding affinities and covalent modification rates [].

    Compound Description: BAY-293 is a potent SOS1 inhibitor that disrupts the interaction between KRAS and its guanine nucleotide exchange factor (GEF), SOS1 []. It exhibits an IC50 of 21 nM for inhibiting the KRAS-SOS1 interaction [].

    Relevance: BAY-293 acts synergistically with covalent KRASG12C inhibitors like ARS-853 and ARS-1620 []. By preventing SOS1-mediated nucleotide exchange, BAY-293 maintains KRAS in its inactive, GDP-bound state, enhancing the efficacy of covalent inhibitors that target this conformation [].

Properties

CAS Number

1629268-00-3

Product Name

1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One

IUPAC Name

1-[3-[4-[2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one

Molecular Formula

C22H29ClN4O3

Molecular Weight

432.949

InChI

InChI=1S/C22H29ClN4O3/c1-3-20(29)27-13-15(14-27)25-6-8-26(9-7-25)21(30)12-24-18-10-16(22(2)4-5-22)17(23)11-19(18)28/h3,10-11,15,24,28H,1,4-9,12-14H2,2H3

InChI Key

IPFOCHMOYUMURK-UHFFFAOYSA-N

SMILES

CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CN(C4)C(=O)C=C

Solubility

Soluble in DMSO

Synonyms

ARS-853; ARS853; ARS 853

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.